molecular formula C21H21ClN4O3S B2839142 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 852542-82-6

7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2839142
CAS No.: 852542-82-6
M. Wt: 444.93
InChI Key: SWVGFORMUIBORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Compounds structurally related to 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one have been studied for their corrosion inhibitory effects. For instance, piperazine derivatives have been evaluated for their efficiency in protecting steel against corrosion in acidic environments. These compounds have been shown to significantly improve anti-corrosion properties by forming a protective layer on the metal surface, thus reducing the rate of corrosion reactions (El Faydy et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimides, similar in structural functionality to the compound , have been synthesized and analyzed for their luminescent properties and photo-induced electron transfer (PET) capabilities. These studies have implications for developing novel materials for optical applications and understanding the mechanisms of PET, which is fundamental in photovoltaic devices (Gan et al., 2003).

Pharmacological Activities

Several research efforts have been dedicated to exploring the pharmacological properties of quinazolinone derivatives, including anticancer, antimicrobial, and enzyme inhibition activities. For example, novel 4-aminoquinoline derivatives designed and synthesized using a hybrid pharmacophore approach demonstrated significant anticancer activities against a range of cancer cell lines, highlighting the potential of these compounds in cancer therapy (Solomon et al., 2019).

Antimicrobial Activities

Research into quinazolinone and piperazine derivatives has also revealed their potential as antimicrobial agents. Synthesis and testing of new 1,2,4-triazole derivatives, for instance, have shown that these compounds possess good to moderate activities against various microorganisms, indicating their potential application in developing new antimicrobial drugs (Bektaş et al., 2007).

Crystal Structure Analysis

The crystal structures of compounds related to this compound have been studied to understand their molecular configurations and interactions. These analyses are crucial for the design of molecules with desired physical and chemical properties for various applications (Ullah & Altaf, 2014).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity against influenza a . This could suggest that the compound might interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties, which could impact its bioavailability.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that the compound might have a wide range of molecular and cellular effects.

Action Environment

It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity . This suggests that environmental factors, such as pH, temperature, and presence of other molecules, might influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

7-chloro-2-[[4-(2-phenylethenylsulfonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c22-17-6-7-18-19(14-17)23-20(24-21(18)27)15-25-9-11-26(12-10-25)30(28,29)13-8-16-4-2-1-3-5-16/h1-8,13-14H,9-12,15H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGFORMUIBORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.